2-Phenyl-4-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
149771-19-7 |
|---|---|
Molecular Formula |
C11H7F3N2 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-6-7-15-10(16-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FOXYSQZDVZSHOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (Cl, Br, CF₃): Enhance stability and bioactivity. For example, 6-(3,5-dichlorophenyl) derivatives exhibit potent antifungal and insecticidal properties due to increased electrophilicity .
- Methoxy Groups (OCH₃): Improve solubility while retaining aromatic interactions, as seen in 6-(4-methoxyphenyl) derivatives .
- Thioether Linkages (S): Derivatives like 2-(4-fluorobenzylthio)pyrimidines show moderate to excellent analgesic activity (e.g., compounds 1c and 1f in ).
Notable Findings:
- Agrochemical Efficacy: Trifluoromethylpyrimidine-amides exhibit broad-spectrum antifungal activity, outperforming non-fluorinated analogs by 10–50x .
- Pharmaceutical Potential: Fluorinated pyrimidines with thioether linkages (e.g., compound 1j in ) achieve anti-inflammatory efficacy comparable to Diclofenac sodium.
Preparation Methods
Reductive Cyclization of Ketoxime Acetates
The NH$$4$$I/Na$$2$$S$$2$$O$$4$$-mediated reductive cyclization of ketoxime acetates represents a robust method for constructing the pyrimidine core while introducing trifluoromethyl and phenyl substituents in a single step. As reported by Huang et al., this approach involves the reaction of acetophenone oxime (2 ) with hexafluoroacetylacetone (4 ) in anhydrous toluene under argon (Figure 1). The mechanism proceeds via N–O bond cleavage of the oxime acetate, followed by cyclization with the β-diketone to form 2-phenyl-4,6-bis(trifluoromethyl)pyrimidine (5 ) in 69% yield after silica gel chromatography. Key advantages include operational simplicity and high regioselectivity, attributed to the electronic effects of the trifluoromethyl groups directing cyclization.
Reaction Conditions and Optimization
- Catalyst System : NH$$4$$I (1.0 equiv) and Na$$2$$S$$2$$O$$4$$ (1.0 equiv) in toluene at 100°C for 3 h.
- Additives : Powdered molecular sieves (4Å) to absorb moisture and byproducts.
- Workup : Filtration through a short silica pad and column chromatography (hexane/ethyl acetate).
This method tolerates diverse aryl and heteroaryl oximes, making it adaptable for synthesizing analogs with varying substitution patterns.
Condensation Reactions with Amidines
Classical pyrimidine synthesis via cyclocondensation of 1,3-dicarbonyl compounds with amidines offers a versatile pathway to 2-phenyl-4-(trifluoromethyl)pyrimidine. For example, reacting 1,1,1-trifluoropentane-2,4-dione with benzamidine hydrochloride in ethanol under reflux yields the target compound (Figure 2). The reaction proceeds through nucleophilic attack of the amidine nitrogen on the carbonyl carbons, followed by dehydration to form the pyrimidine ring.
Key Considerations
- Solvent : Ethanol or acetic acid enhances solubility and facilitates cyclization.
- Temperature : Reflux conditions (78–100°C) for 6–12 h.
- Yield : Typically 50–65%, with purity ≥90% after recrystallization.
While this method is straightforward, competing side reactions (e.g., over-alkylation) may necessitate careful stoichiometric control.
Functionalization of Pyrimidinone Intermediates
O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones followed by deoxygenation provides an alternative route. As demonstrated by recent work, treating 4-hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine with POCl$$_3$$ converts the hydroxyl group to a chloropyrimidine, which undergoes Suzuki coupling with phenylboronic acid to install the aryl group (Figure 3).
Stepwise Protocol
- Chlorination : POCl$$_3$$ (3 equiv), DMF (catalyst), 80°C, 4 h.
- Cross-Coupling : Pd(PPh$$3$$)$$4$$ (5 mol%), Na$$2$$CO$$3$$ (2 equiv), toluene/water (3:1), 90°C, 12 h.
This two-step sequence achieves moderate yields (55–60%) but allows late-stage diversification of the pyrimidine scaffold.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or cyclocondensation of precursors. For example:
- Suzuki-Miyaura coupling between halogenated pyrimidines and phenylboronic acids under palladium catalysis (e.g., using Pd(PPh₃)₄) .
- Cyclocondensation of β-keto esters with amidines or guanidines in the presence of trifluoromethylating agents like Togni’s reagent .
Critical Factors:
- Temperature: Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
- Catalyst Loading: 2–5 mol% Pd catalysts balance cost and efficiency.
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity.
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths/angles (e.g., C-F bond: ~1.34 Å) .
- NMR Spectroscopy: ¹⁹F NMR (δ ≈ -60 ppm for CF₃) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) confirm substitution patterns .
- Mass Spectrometry: High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 267.20) validates molecular weight .
Key Challenge: Signal splitting in ¹H NMR due to coupling with fluorine atoms requires careful interpretation .
Advanced Research Questions
Q. How do impurities in this compound affect biological activity, and how can they be minimized?
Methodological Answer:
- Common Impurities: Residual palladium (from coupling reactions) or regioisomers (e.g., 4-phenyl-2-trifluoromethylpyrimidine) can suppress target activity .
- Mitigation Strategies:
- Chelating Resins: Treat reaction mixtures with SiliaMetS Thiol to reduce Pd levels to <10 ppm .
- HPLC Purification: Use reverse-phase C18 columns (MeCN/H₂O gradient) to isolate regioisomers .
Data Contradiction: While higher catalyst loading increases yield, it raises Pd contamination risks, necessitating trade-off analysis .
Q. What computational methods predict the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-31G(d) models predict electron-deficient C5 position as the site for electrophilic attack due to CF₃ group’s -I effect .
- Hammett Parameters: σₚ values for CF₃ (-0.54) and phenyl (-0.01) guide reactivity trends in nitration or halogenation .
Case Study: Bromination at C5 occurs preferentially (80% yield) over C6 (15%) in H₂SO₄/HNO₃ at 0°C .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in drug design?
Methodological Answer:
- Lipophilicity Enhancement: LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability: CF₃ reduces oxidative metabolism (CYP450), extending half-life in vivo .
- Crystallographic Evidence: Trifluoromethyl groups stabilize ligand-receptor interactions via hydrophobic packing (e.g., in kinase inhibitors) .
Q. What strategies resolve contradictions between computational docking and experimental binding assays for this compound?
Methodological Answer:
- Dynamic Simulations: MD simulations (AMBER) over 100 ns reveal conformational changes not captured in static docking .
- Isothermal Titration Calorimetry (ITC): Quantify ΔH and ΔS to validate binding thermodynamics .
- Crystallographic Refinement: SHELXPRO resolves ligand-protein interactions at <2.0 Å resolution .
Example: Docking predicted hydrogen bonding at Lys123, but crystallography showed hydrophobic contact with Phe156 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
